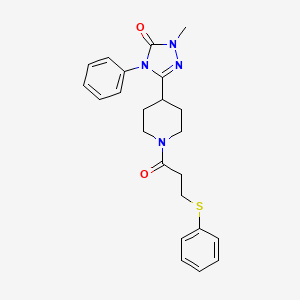

1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 1, a phenyl group at position 4, and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a 3-(phenylthio)propanoyl group. This structure combines a triazolone ring (known for its metabolic stability and hydrogen-bonding capabilities) with a piperidine scaffold (a common motif in bioactive molecules) and a sulfur-containing acyl chain, which may enhance lipophilicity and modulate target binding .

Properties

IUPAC Name |

2-methyl-4-phenyl-5-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2S/c1-25-23(29)27(19-8-4-2-5-9-19)22(24-25)18-12-15-26(16-13-18)21(28)14-17-30-20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJZWBHWIYTOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps starting from simple organic molecules. One common approach is:

Formation of the triazole ring via cyclization reactions.

Introduction of the phenylthio group through nucleophilic substitution reactions.

Attachment of the piperidine ring through a condensation reaction.

Industrial Production Methods: : While industrial methods might vary, large-scale production often involves optimized reaction conditions such as:

Use of catalysts to increase yield.

Maintenance of specific temperatures and pressures to ensure reaction efficiency.

Employment of purification techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: : 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes a variety of chemical reactions, including:

Oxidation: : Reacting with oxidizing agents to form oxidized derivatives.

Reduction: : Undergoing reduction to form more saturated compounds.

Substitution: : Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Conditions often involve the presence of strong acids or bases to facilitate the substitution process.

Major Products: : The major products from these reactions depend on the specific functional groups involved and the conditions applied, often resulting in structurally modified triazole derivatives with enhanced or altered properties.

Scientific Research Applications

1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one finds diverse applications in scientific research, including:

Chemistry: : Used as a precursor for synthesizing more complex organic molecules.

Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and molecular targets can vary, but typically, the compound's functional groups play crucial roles in these interactions, leading to alterations in biological processes or material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a structural and functional comparison with analogous triazolone-piperidine derivatives is provided below. Key differences lie in substituent groups on the piperidine ring and triazolone core, which impact physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison of Triazolone-Piperidine Derivatives

Key Findings:

Electronic and Steric Effects: The phenylthio group in the target compound provides a larger, more polarizable sulfur atom compared to oxygen or halogens in analogues. This may enhance binding to sulfur-interacting residues in enzymes (e.g., cysteine or methionine) .

Lipophilicity :

- The phenylthio group contributes to moderate lipophilicity (predicted logP ~3.2), balancing membrane permeability and solubility. Fluorine-containing derivatives exhibit lower logP values, favoring aqueous solubility .

Bioactivity Insights: The hydrochloride salt of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine () lacks the acylated piperidine side chain, resulting in higher solubility but reduced membrane permeability compared to the target compound . Phenoxyacetyl-substituted derivatives (e.g., 4-fluorophenoxy) may exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the 3-(phenylthio)propanoyl group to the piperidine ring, a step shared with analogues in . The sulfur-containing chain may require specialized thiol-chemistry protocols .

Biological Activity

The compound 1-methyl-4-phenyl-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule belonging to the class of triazole derivatives. Its structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazole ring fused with a piperidine moiety and a phenylthio-propanoyl side chain. The molecular formula is , and its molecular weight is approximately 398.52 g/mol. The presence of the triazole ring is significant as it is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. In vitro studies have shown that related triazole derivatives possess significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. A related compound demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these activities ranged from 6.2 μM to 43.4 μM, indicating promising anticancer properties . The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Neuropharmacological Effects

Triazole derivatives have also been explored for their neuropharmacological effects. Some studies suggest that they may exhibit anxiolytic or antidepressant-like effects in animal models. The piperidine component may contribute to these effects by interacting with neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, the compound exhibited notable activity against Escherichia coli and Bacillus subtilis, with MIC values comparable to standard antibiotics . This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Activity

A series of derivatives based on the triazole structure were synthesized and tested for anticancer activity. One derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 27.3 μM, suggesting that modifications in the side chains can enhance biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can contribute to their protective effects against cellular damage.

- Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.